molecular formula C13H13NO3S4 B3014871 (Z)-4-(methylthio)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 638139-17-0

(Z)-4-(methylthio)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B3014871
CAS RN: 638139-17-0
M. Wt: 359.49
InChI Key: NGBCUZOLYWHZEJ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(methylthio)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C13H13NO3S4 and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Biomonitoring

  • Metabolism and Excretion Analysis : Studies have focused on understanding the metabolism and excretion pathways of related thiazolidine compounds, highlighting their potential as biomarkers for exposure to certain chemicals or drugs. For instance, research on the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate across different species revealed species-specific pathways, emphasizing the importance of such compounds in pharmacokinetic studies (Wold et al., 1973).

Therapeutic Potential

  • Antioxidant and Free Radical Scavenging : Compounds like oxothiazolidine-4-carboxylic acid (OTZ) have been explored for their antioxidant properties and potential therapeutic effects in conditions characterized by oxidative stress, such as acute respiratory distress syndrome (ARDS). However, a study on OTZ's efficacy and safety in treating ARDS patients indicated that it did not improve survival or reduce ventilator time, suggesting the complexity of translating antioxidant properties into clinical benefits (Morris et al., 2008).

Diagnostic and Prognostic Applications

  • Biomarker Development : Research has also delved into developing biomarkers for assessing exposure to environmental and synthetic compounds. For example, studies on metabolites of methylisothiazolinone (MI) and its mixtures in human volunteers after oral dosage shed light on urinary excretion kinetics of specific metabolites, offering insights into human exposure and potential health effects of such compounds (Schettgen et al., 2021).

Drug Development and Evaluation

  • Bone Health and Osteoporosis : Zoledronic acid, another compound with a similar interest in its biochemical mechanisms, has been investigated for its effects on bone health, particularly in the context of osteoporosis and bone formation following surgery. Studies have assessed its impact on bone mineral density and the risk of fractures, providing valuable information for the development of treatments targeting bone diseases (Li et al., 2012).

Mechanism of Action

Mode of Action

It has been shown to inhibit protein synthesis in rat liver microsomes . This suggests that it may interact with the ribosome or other components of the protein synthesis machinery.

Result of Action

The inhibition of protein synthesis can lead to a decrease in the production of essential proteins, potentially leading to cell death. This could be particularly effective against rapidly dividing cells, such as cancer cells. Therefore, this compound may be useful for the treatment of cancer .

properties

IUPAC Name

4-methylsulfanyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S4/c1-19-6-4-9(12(16)17)14-11(15)10(21-13(14)18)7-8-3-2-5-20-8/h2-3,5,7,9H,4,6H2,1H3,(H,16,17)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBCUZOLYWHZEJ-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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